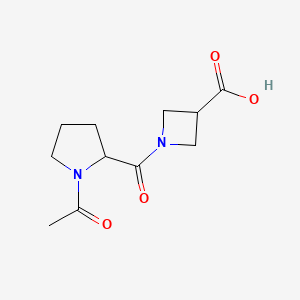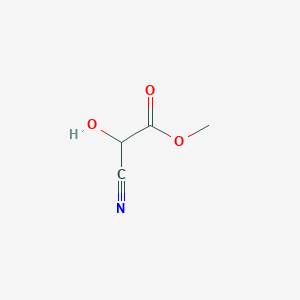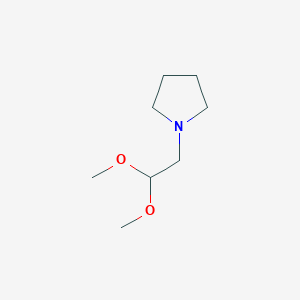
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide
Overview
Description
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide, also known as N-ethyl-6-ethylaminopyridine-2-carboxamide, is an organic compound that has been used in various scientific research applications. The compound has a molecular weight of 214.3 g/mol and is a white powder in its pure form. It is soluble in water, ethanol, and methanol. N-ethyl-6-ethylaminopyridine-2-carboxamide is a derivative of pyridine and has been used in research studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is involved in various synthetic chemical processes. For instance, it is used in the synthesis of pyridine carboxamides and tert-carboximides, as part of reactions involving 6-acetylpyridine-2-carboxylic acid, demonstrating its utility in creating novel compounds with potential applications in different chemical domains (Su, Zhao, Zhang, & Qin, 2009).
Ligand Synthesis and Complexation
This compound plays a crucial role in the formation of new ligands and their complexation with metals, such as copper. It is utilized in synthesizing various pyridine dicarboxamide ligands, which are then complexed to copper(II), indicating its importance in the field of coordination chemistry (Jain, Bhattacharyya, Milton, Slawin, Crayston, & Woollins, 2004).
Drug Discovery and QSAR Modelling
In drug discovery, this compound is significant in quantitative structure-activity relationship (QSAR) modelling. It serves as a basis for predicting biological activities against specific targets like Mycobacterium tuberculosis. This highlights its role in the development of potential therapeutics (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Annulation Reactions in Organic Synthesis
This compound is also used in organic synthesis, particularly in phosphine-catalyzed [4 + 2] annulation reactions. These reactions are crucial for synthesizing tetrahydropyridines, indicating its utility in developing complex organic molecules (Zhu, Lan, & Kwon, 2003).
Targeted Delivery in Biomedical Applications
The compound finds application in the synthesis of structures containing multiple nitrogen atoms that can form coordinate bonds with metal ions. This property is particularly useful in creating complexes for targeted delivery of therapeutic agents to specific biological sites, such as tumors (Yang et al., 2017).
Mechanism of Action
Target of Action
Carboxamide derivatives have been reported to exhibit inhibitory properties against various enzymes .
Mode of Action
Carboxamide derivatives have been known to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Pharmacokinetics
A study on carboxamide derivatives suggests that they have good pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites. This interaction can lead to changes in gene expression and cellular function. Understanding these molecular mechanisms is crucial for developing potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these processes is essential for determining the compound’s efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for determining its potential therapeutic applications .
Properties
IUPAC Name |
N-ethyl-6-(ethylamino)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-11-9-7-5-6-8(13-9)10(14)12-4-2/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIJXCPNKZTOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=N1)C(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
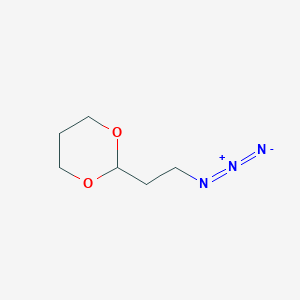
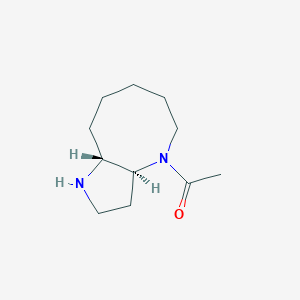
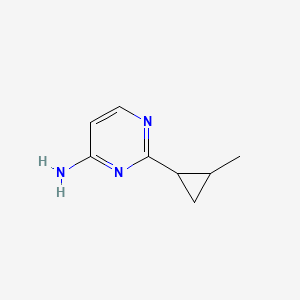


![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
